REACTION_CXSMILES
|
[C:1]([OH:10])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)O.[C:11]([O-:19])(=[O:18])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[Zn+2:20].C([O-])(=O)C1C=CC=CC=1.C(=O)(O)[O-].[NH4+]>>[CH:6]1[CH:5]=[CH:3][C:2]([C:1]([OH:10])=[O:9])=[CH:8][CH:7]=1.[CH:15]1[CH:16]=[CH:17][C:12]([C:11]([OH:19])=[O:18])=[CH:13][CH:14]=1.[Zn:20] |f:1.2.3,4.5,6.7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=1C(O)=CC=CC1)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=1C(O)=CC=CC1)(=O)O
|
Name
|
|
Quantity
|
16.3 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)[O-].[Zn+2].C(C1=CC=CC=C1)(=O)[O-]
|
Name
|
ammonium bicarbonate
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[NH4+]
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resin was placed in a separate reactor, to which
|
Type
|
CUSTOM
|
Details
|
had been prepared in advance at 150-160° C
|
Type
|
ADDITION
|
Details
|
was added little by little over 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.[Zn]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 79.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |